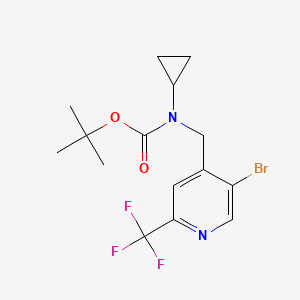
tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)(cyclopropyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)(cyclopropyl)carbamate: is a complex organic compound that features a trifluoromethyl group, a bromine atom, and a cyclopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)(cyclopropyl)carbamate typically involves multiple steps:
Bromination: The starting material, pyridine, undergoes bromination using hydrobromic acid to introduce the bromine atom at the desired position.
Trifluoromethylation: The trifluoromethyl group is introduced through a nucleophilic substitution reaction.
Carbamate Formation: The tert-butyl carbamate group is introduced by reacting the intermediate with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Cyclopropyl ketones.
Reduction: De-brominated derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Chemistry
In chemistry, tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)(cyclopropyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and cyclopropyl groups on biological activity. It may serve as a probe in biochemical assays to investigate enzyme interactions and binding affinities.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for drug design.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its unique properties can be leveraged to create products with improved efficacy and stability.
作用机制
The mechanism of action of tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the cyclopropyl group can influence the compound’s overall conformation and stability. These interactions can modulate various biochemical pathways, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
- tert-Butyl ((5-iodo-2-(trifluoromethyl)pyridin-4-yl)methyl)(cyclopropyl)carbamate
- tert-Butyl ((5-chloro-2-(trifluoromethyl)pyridin-4-yl)methyl)(cyclopropyl)carbamate
- tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)(cyclopropyl)carbamate
Uniqueness
The presence of the bromine atom in this compound makes it unique compared to its analogs with different halogen atoms. Bromine’s size and electronegativity can influence the compound’s reactivity and interaction with biological targets, providing distinct advantages in certain applications.
属性
分子式 |
C15H18BrF3N2O2 |
|---|---|
分子量 |
395.21 g/mol |
IUPAC 名称 |
tert-butyl N-[[5-bromo-2-(trifluoromethyl)pyridin-4-yl]methyl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C15H18BrF3N2O2/c1-14(2,3)23-13(22)21(10-4-5-10)8-9-6-12(15(17,18)19)20-7-11(9)16/h6-7,10H,4-5,8H2,1-3H3 |
InChI 键 |
QZOMCOPASLDWAU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=NC=C1Br)C(F)(F)F)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


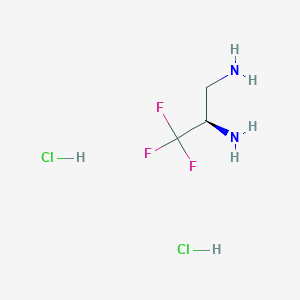


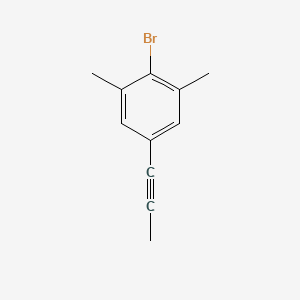

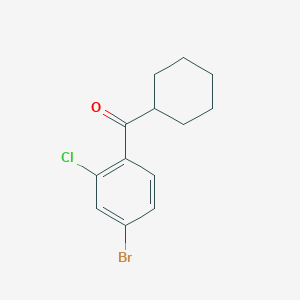
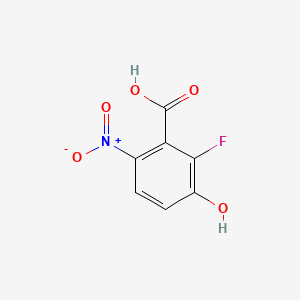

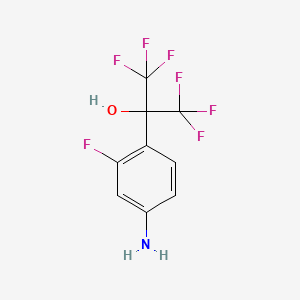


![ethyl 1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13918548.png)
![N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide](/img/structure/B13918554.png)

